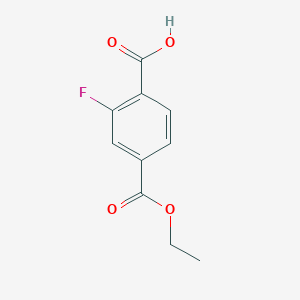

4-(Ethoxycarbonyl)-2-fluorobenzoic acid

Description

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

4-ethoxycarbonyl-2-fluorobenzoic acid |

InChI |

InChI=1S/C10H9FO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

KTWUUXQENADCMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Ethoxycarbonyl)-2-fluorobenzoic Acid

Nucleophilic Fluorination of Aryl Precursors

Recent studies have demonstrated the use of nucleophilic fluorination on aryl precursors such as iodonium salts or arylbenziodoxolones to introduce fluorine selectively at the ortho position relative to the carboxylic acid group.

Key Findings:

- Using 1-arylbenziodoxolones as precursors, nucleophilic fluorination with fluoride sources yields 2-fluorobenzoic acid derivatives in good to excellent yields (up to 89%).

- The method offers a single-step fluorination and avoids multistep syntheses involving unstable intermediates.

- The presence of electron-withdrawing groups (e.g., nitro substituents) on the benzoic acid ring enhances the fluorination efficiency.

- This approach has been adapted for the preparation of 2-fluoro-5-nitrobenzoic acid, structurally related to this compound.

Reaction Scheme Summary:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Preparation of 1-arylbenziodoxolone | From substituted iodobenzoic acids | Precursor formation |

| Nucleophilic fluorination | Fluoride source, appropriate solvent | 2-fluorobenzoic acid derivative |

Stepwise Synthesis via Halogenated or Amino-Substituted Intermediates

Another robust method involves:

- Starting from m-chloroaniline or related compounds.

- Protecting amino groups using silyl-based protecting groups.

- Formylation to introduce aldehyde functionality.

- Oxidation and hydrolysis to obtain 4-amino-2-chlorobenzoic acid.

- Conversion of the amino group to fluorine via nucleophilic substitution using potassium fluoride and catalytic heteropoly acids.

- Subsequent esterification to introduce the ethoxycarbonyl group.

Detailed Process (From Patent CN105732357A):

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection of m-chloroaniline amino group | 2-(Trimethylsilyl)ethoxymethyl chloride, potassium carbonate, ionic liquid, water, 100 °C, 2 h | 90.5 - 96% |

| 2 | Formylation to 4-bis-(trimethylsilyl)ethoxymethyl amino-2-chlorobenzaldehyde | Titanium tetrachloride, ionic liquid, water, 4 h | ~90% |

| 3 | Oxidation to 4-amino-2-chlorobenzoic acid | Hydrogen peroxide, organic solvent, triphenylphosphine radium chloride, 50-70 °C, 5-8 h | 93.6% |

| 4 | Fluorination to 2-chloro-4-fluorobenzoic acid | Potassium fluoride, hydrogen peroxide, ionic liquid, phosphorus heteropoly tungstic acid ammonium salt, 40-50 °C, 2-3 h | 95.5 - 97.5% |

| 5 | Esterification to this compound | (Not explicitly detailed in patent, typically via Fischer esterification or ethyl chloroformate) | - |

This multistep approach allows precise control over substitution patterns and yields high-purity fluorinated benzoic acid derivatives.

Esterification Techniques

Although direct preparation of the ethoxycarbonyl ester group on the fluorinated benzoic acid is less frequently detailed, common esterification methods apply, such as:

- Fischer esterification: Heating the fluorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Use of ethyl chloroformate or ethyl bromoacetate: For more controlled ester formation under milder conditions.

Comparative Analysis of Preparation Methods

Research Findings and Data Summary

Yield and Reaction Conditions Table from Patent CN105732357A

| Step | Compound | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Amino protection | N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline | 2-(Trimethylsilyl)ethoxymethyl chloride, K2CO3, KI, ionic liquid | 100 | 2 - 2.5 | 90.5 - 96 |

| Formylation | 4-bis-(trimethylsilyl)ethoxymethyl amino-2-chlorobenzaldehyde | Titanium tetrachloride, ionic liquid | RT - 40 | 4 | ~90 |

| Oxidation | 4-amino-2-chlorobenzoic acid | H2O2, triphenylphosphine radium chloride | RT - 70 | 5 - 8 | 93.6 |

| Fluorination | 2-chloro-4-fluorobenzoic acid | KF, H2O2, ionic liquid, phosphotungstic acid salt | 40 - 50 | 2 - 3 | 95.5 - 97.5 |

Nucleophilic Fluorination Yield Data

| Precursor | Product | Yield (%) | Notes |

|---|---|---|---|

| 1-Arylbenziodoxolone (R = NO2) | 2-Fluoro-5-nitrobenzoic acid | 89 | Efficient fluorination, useful for PET tracer synthesis |

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Esterification and Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Esterification and Hydrolysis: Acidic or basic catalysts are used for these reactions. For esterification, sulfuric acid or hydrochloric acid can be used, while hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids or esters with different functional groups.

Esterification and Hydrolysis: Products include various esters or the corresponding carboxylic acid.

Oxidation and Reduction: Products include quinones or hydroquinones, depending on the reaction conditions.

Scientific Research Applications

4-(Ethoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the ethoxycarbonyl group can undergo nucleophilic attack.

In biological systems, the compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

4-(Methoxycarbonyl)-2-fluorobenzoic Acid

- Structure : Differs by a methoxy (-OMe) group instead of ethoxy (-OEt) in the ethoxycarbonyl substituent.

- Applications : Used to develop RXR modulators for obesity, diabetes, and cancer therapies. X-ray diffraction confirms the fluorine's position and steric effects .

- Reactivity : The smaller methoxy group may enhance solubility in polar solvents compared to the bulkier ethoxy group.

4-(1-Carboxyethyl)-2-fluorobenzoic Acid

- Structure : Features a carboxyethyl (-CH2CH2COOH) substituent instead of ethoxycarbonyl.

- Biodegradation : A persistent metabolite of flurbiprofen (FLB), accumulating in aerobic sludge due to incomplete degradation. Its stability is attributed to fluorinated aromatic intermediates like 3-fluorocatechol, which inhibit microbial pathways .

- Environmental Impact : Unlike 4-(ethoxycarbonyl)-2-fluorobenzoic acid, this metabolite poses ecological risks due to its resistance to further degradation .

4-Fluorobenzoic Acid

- Structure : Lacks the ethoxycarbonyl group, simplifying the aromatic system.

- Coordination Chemistry : Forms stable cobalt(II) complexes with distinct magnetic properties (e.g., antiferromagnetic behavior at 5–300 K) .

Degradation and Environmental Behavior

- This compound : Expected to exhibit strong environmental persistence due to fluorine’s electronegativity and the ethoxy group’s steric hindrance, similar to fluorobenzoates .

- 4-(1-Carboxyethyl)-2-fluorobenzoic Acid : Accumulates in aerobic sludge (80-day monitoring) and may release toxic 3-fluorocatechol upon partial degradation .

- Methoxycarbonyl Analog: No direct degradation data, but its use in drug development suggests stability under physiological conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Ethoxycarbonyl)-2-fluorobenzoic acid, and how do reaction parameters influence yield?

- Answer : The compound is typically synthesized via esterification of 2-fluoro-4-carboxybenzoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Critical parameters include:

- Temperature : Optimal range 70–100°C to balance reaction rate and side-product formation.

- Catalyst loading : 5–10 mol% sulfuric acid minimizes decomposition of the fluorine substituent.

- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) ensures reaction completion.

Alternative routes may use protecting groups (e.g., methyl esters) to prevent fluorobenzene ring reactivity during esterification .

Q. Which analytical techniques are most reliable for verifying the structural integrity and purity of this compound?

- Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for ethoxy CH₃, δ 4.3–4.4 ppm for CH₂), ¹³C NMR (δ 165–170 ppm for carbonyl groups), and ¹⁹F NMR (δ -110 to -115 ppm for aromatic fluorine).

- IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carboxylic acid C=O if present).

- X-ray crystallography : Resolves spatial arrangement of substituents, as demonstrated for analogous fluorobenzoates .

- Purity assessment : HPLC (≥95% peak area) and melting point consistency (literature range 120–125°C) .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on the thermal stability of this compound under varying storage conditions?

- Answer : Discrepancies often arise from moisture sensitivity or polymorphic forms. Methodological steps include:

- Thermogravimetric analysis (TGA) : Conducted under inert atmosphere (N₂) at 10°C/min heating rate to quantify decomposition thresholds.

- Differential scanning calorimetry (DSC) : Identifies exothermic events (e.g., decarboxylation at ~200°C).

- Controlled storage : Use desiccants (silica gel) and PXRD to monitor crystallinity changes over time.

- Humidity studies : Karl Fischer titration to correlate moisture content with stability .

Q. What computational strategies predict the regioselectivity of nucleophilic attacks on derivatives of this compound?

- Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G* basis sets model electrostatic potential surfaces, highlighting electrophilic sites (e.g., carbonyl carbons).

- Fukui indices : Quantify atomic electrophilicity (ƒ⁻) to prioritize reactive positions.

- Kinetic isotope effects (KIE) : Deuterated analogs validate computational predictions (e.g., ¹⁸O labeling in ester hydrolysis).

- Transition-state modeling : Explains kinetic vs. thermodynamic control in substitution reactions .

Q. How can aqueous solubility of this compound be optimized for biological assays without compromising stability?

- Answer :

- pH adjustment : Ionize the carboxylic acid group (pKa ~3.5) using buffers (pH 7.4 PBS).

- Co-solvents : DMSO (≤5% v/v) or ethanol (≤10% v/v) enhances solubility while maintaining assay compatibility.

- Micellar systems : Non-ionic surfactants (e.g., Tween-80 at 0.1% w/v) encapsulate the compound.

- Salt formation : Triethylammonium or sodium salts improve solubility in polar solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting literature data on the hydrolysis rates of the ethoxycarbonyl group in fluorobenzoic acid derivatives?

- Answer :

- Comparative kinetic studies : Perform hydrolysis under standardized conditions (e.g., 0.1 M NaOH, 25°C) with HPLC monitoring.

- Isolation of intermediates : Identify transient species (e.g., tetrahedral intermediates) via quenching and LC-MS.

- Solvent effects : Compare rates in protic (water) vs. aprotic (THF) solvents to assess stabilization of intermediates.

- Meta-analysis : Re-examine literature methods for inconsistencies in temperature, catalyst purity, or analytical calibration .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Segregate halogenated waste for incineration, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.